

Commercial Availability and Application of Hydroxy Bosentan-d4: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Hydroxy Bosentan-d4**, a critical internal standard for the accurate quantification of Bosentan and its primary active metabolite, Hydroxy Bosentan. This document also outlines a detailed experimental protocol for its use in bioanalytical methods and illustrates the relevant biological signaling pathway.

Commercial Suppliers and Availability

Hydroxy Bosentan-d4 is available from several commercial suppliers specializing in reference standards and stable isotope-labeled compounds. The following table summarizes the availability of this compound from various vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.



Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
Veeprho	DVE00241	N/A	C27H25D4N5O 7S	571.65	In Stock.[1]
Pharmaffiliate s	PA STI 047970	1065472-91- 4	C27H25D4N5O 7S	571.64	White Solid. Storage at 2- 8°C.[2]
LGC Standards	TRC- H945152	1065472-91- 4	C27H25D4N5O	571.64	-
Benchchem	B588148	1065472-91- 4	C27H25D4N5O 7S	571.64	For research use only.[3]
Alfa Chemistry	APS1065472 914	1065472-91- 4	C27H25D4N5O 7S	571.64	Available in 1mg and 10mg quantities.[4]
Clearsynth	CS-O-02687	1065472-77- 6 (for Bosentan-d4)	C27H25D4N5O 6S	555.64	Note: This is for Bosentan- d4, a related compound.

Experimental Protocol: Quantification of Bosentan and Hydroxy Bosentan in Human Plasma using SPE-LC-MS/MS

The following protocol is a representative method for the simultaneous determination of Bosentan and its active metabolite, Hydroxy Bosentan, in human plasma using **Hydroxy Bosentan-d4** as an internal standard (IS). This method is based on a published bioequivalence study and is intended for research purposes.[5]

1. Materials and Reagents:



- Bosentan and Hydroxy Bosentan reference standards
- Hydroxy Bosentan-d4 (Internal Standard)
- Human plasma (with anticoagulant)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Water (deionized or HPLC grade)
- Solid Phase Extraction (SPE) cartridges
- 2. Sample Preparation (Solid Phase Extraction):
- Thaw plasma samples at room temperature.
- To 100 μL of plasma, add a known concentration of **Hydroxy Bosentan-d4** working solution.
- Vortex the samples for 30 seconds.
- Condition the SPE cartridges according to the manufacturer's instructions.
- Load the plasma samples onto the SPE cartridges.
- Wash the cartridges to remove interferences.
- Elute the analytes and the internal standard with an appropriate solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- 3. LC-MS/MS Conditions:
- Liquid Chromatography (LC):



- \circ Column: A C18 analytical column (e.g., Thermo Hypurity C18, 100 mm \times 4.6 mm, 5 μ m) is suitable.
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., 0.1% formic acid). The separation can be achieved using an isocratic or gradient elution.
- Flow Rate: Typically in the range of 0.5-1.0 mL/min.
- Injection Volume: 5-20 μL.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analytes.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Bosentan, Hydroxy Bosentan, and Hydroxy Bosentan-d4 are monitored.

4. Data Analysis:

- Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
- A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
- The concentrations of the analytes in the unknown samples are then determined from the calibration curve.

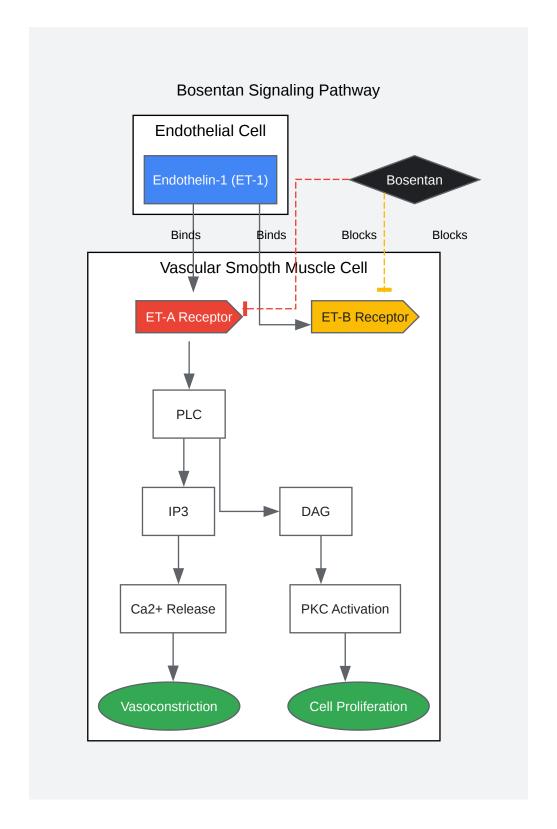
Signaling Pathway and Experimental Workflow

Bosentan's Mechanism of Action

Bosentan is a dual endothelin receptor antagonist, meaning it blocks the binding of endothelin-1 (ET-1) to both endothelin receptor type A (ETA) and type B (ETB). ET-1 is a potent vasoconstrictor. By inhibiting the interaction of ET-1 with its receptors on vascular smooth



muscle cells, Bosentan prevents vasoconstriction and smooth muscle cell proliferation, leading to vasodilation.



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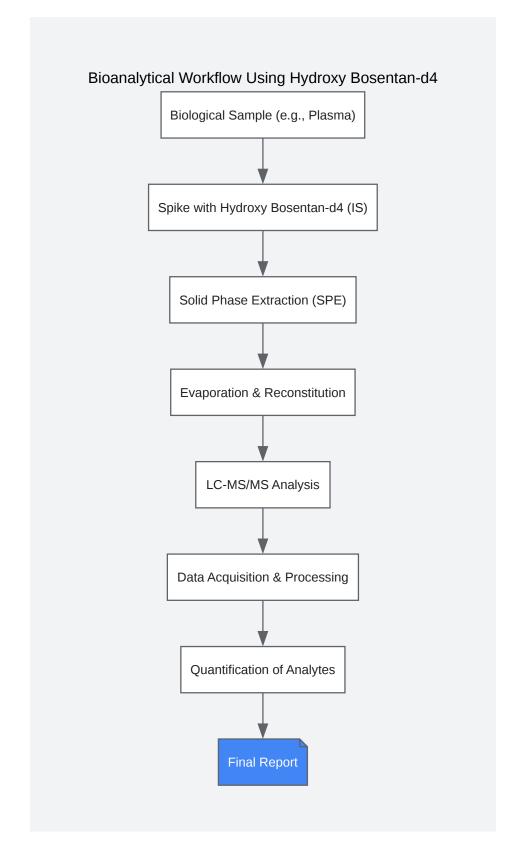


Bosentan's antagonism of ET-1 signaling.

Typical Bioanalytical Workflow

The following diagram illustrates a typical workflow for a bioanalytical study utilizing **Hydroxy Bosentan-d4** as an internal standard for the quantification of Bosentan and its metabolites in biological samples.





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Workflow for bioanalysis with an internal standard.



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